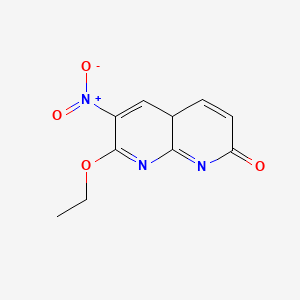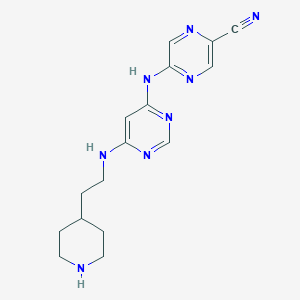![molecular formula C12H17NO2 B12337558 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is an organic compound with a chiral center, making it optically active. This compound is structurally related to amino acids and contains an amino group, a phenyl group substituted with an isopropyl group, and a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde is first converted to an imine by reacting with glycine in the presence of a suitable catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of (3R)-3-Nitro-3-[4-(methylethyl)phenyl]propanoic acid.
Reduction: Formation of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanol.
Substitution: Formation of (3R)-3-Amino-3-[4-(nitro)isopropylphenyl]propanoic acid.
科学的研究の応用
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and metabolic processes.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid: The enantiomer of the compound with different optical activity.
Phenylalanine: An amino acid with a similar phenyl group but lacking the isopropyl substitution.
Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.
Uniqueness
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
XRDCVKSGZNDEDT-LLVKDONJSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)




![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
